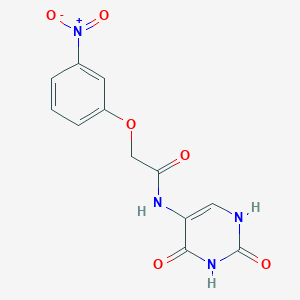
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(3-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(3-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C12H10N4O6 and its molecular weight is 306.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide is 306.06003405 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Inhibitory Activities
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide derivatives have been explored for their potent dual inhibitory activities against crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making these derivatives valuable in cancer research. The study highlighted the synthesis and evaluation of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, demonstrating their potential as dual inhibitors with notable potency. The classical analogue showed exceptional inhibitory activity, being the most potent known dual inhibitor of human TS and DHFR to date (Gangjee et al., 2008).
Environmental Contaminant Degradation
Environmental applications include the degradation of environmental contaminants such as p-nitrophenol (4-NP), primarily used in manufacturing medicines and pesticides. A novel 4-NP degradation gene cluster from Rhodococcus opacus SAO101 was identified, revealing insights into the microbial degradation pathway of 4-NP and offering potential strategies for bioremediation of contaminated sites (Kitagawa et al., 2004).
Photocatalytic Degradation Studies
The photocatalytic degradation of pharmaceutical compounds, using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide as a model compound, has been explored to understand the degradation kinetics under UV and sunlight irradiation. This research contributes to the field of environmental chemistry, offering insights into the removal of persistent organic pollutants from water (Jallouli et al., 2017).
Anti-inflammatory and Analgesic Activity
Moreover, the synthesis and evaluation of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide derivatives for their anti-inflammatory and analgesic activities have been reported. These studies aim to develop new chemical entities with potential therapeutic applications, highlighting the pharmacological significance of these compounds (Rani et al., 2014).
Propriétés
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c17-10(14-9-5-13-12(19)15-11(9)18)6-22-8-3-1-2-7(4-8)16(20)21/h1-5H,6H2,(H,14,17)(H2,13,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMSLPLZFFVUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CNC(=O)NC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)
![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![ETHYL 4-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B5543288.png)
![Cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5543292.png)
![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)
![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![(2E)-3-phenyl-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B5543340.png)
![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)
